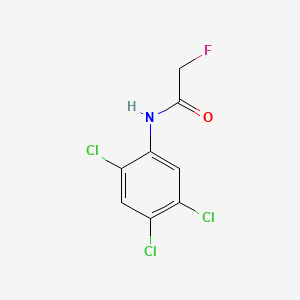2-Fluoro-2',4',5'-trichloroacetanilide
CAS No.: 23595-40-6
Cat. No.: VC17997155
Molecular Formula: C8H5Cl3FNO
Molecular Weight: 256.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23595-40-6 |
|---|---|
| Molecular Formula | C8H5Cl3FNO |
| Molecular Weight | 256.5 g/mol |
| IUPAC Name | 2-fluoro-N-(2,4,5-trichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C8H5Cl3FNO/c9-4-1-6(11)7(2-5(4)10)13-8(14)3-12/h1-2H,3H2,(H,13,14) |
| Standard InChI Key | YVJPREDLAWMTFC-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CF |
Introduction
Chemical Identity and Structural Analysis
2-Fluoro-N-(2,4,5-trichlorophenyl)acetamide belongs to the acetamide family, featuring a fluorine atom at the α-position of the acetyl group and three chlorine atoms at the 2', 4', and 5' positions of the phenyl ring. Its molecular formula is C₈H₅Cl₃FNO, with a molecular weight of 256.49 g/mol . The IUPAC name, 2-fluoro-N-(2,4,5-trichlorophenyl)acetamide, reflects its substitution pattern, where the acetamide group (-NHCO-) is appended to a 2,4,5-trichlorophenyl backbone, and the α-carbon of the acetyl moiety bears a fluorine substituent .
Structural Features:
-
Phenyl Ring: Chlorine atoms at positions 2, 4, and 5 create steric and electronic effects that influence reactivity.
-
Acetamide Group: Fluorination at the α-position (CH₂FCO-) alters dipole moments and hydrogen-bonding capacity compared to non-fluorinated analogs like 2',4',5'-trichloroacetanilide (C₈H₆Cl₃NO, MW 238.50 g/mol) .
-
Crystal Packing: The fluorine atom’s electronegativity and small atomic radius may promote unique intermolecular interactions, though crystallographic data remain unpublished.
Physicochemical Properties
Key properties derived from experimental measurements and computational models include:
The elevated boiling point and low vapor pressure suggest thermal stability, making the compound suitable for high-temperature processes . The density and refractive index align with trends observed in polychlorinated aromatics, though fluorination introduces deviations due to altered polarizability .
Synthesis and Manufacturing Processes
Chlorination of Aniline Derivatives
A foundational step involves the preparation of 2,4,5-trichloroaniline, achieved via continuous chlorination of acetanilide in organic acid solvents (e.g., acetic acid) within tubular reactors . Optimized conditions include:
This method, adapted from dichloroaniline production , ensures regioselective chlorination at the 2, 4, and 5 positions while minimizing byproducts.
Fluorination Strategies
Incorporating fluorine at the α-position requires specialized agents. N-Fluoro-2,6-bis(methoxymethyl)pyridinium triflate has demonstrated efficacy in fluorinating silyl ethers and acetates under mild conditions . For 2-fluoro-N-(2,4,5-trichlorophenyl)acetamide, a plausible pathway involves:
-
Acylation: Reacting 2,4,5-trichloroaniline with fluoroacetyl chloride.
-
Purification: Recrystallization from ethanol/water mixtures to isolate the product.
This approach mirrors methods used for analogous fluorinated acetamides , though yield optimization remains an area for further study.
Research Findings and Recent Developments
Spectroscopic Characterization
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Boiling Point (°C) | Key Features |
|---|---|---|---|
| 2',4',5'-Trichloroacetanilide | C₈H₆Cl₃NO | 327.5 (est.) | No fluorine; lower polarity |
| 2-Fluoro-5-nitrotoluene | C₇H₆FNO₂ | 210–215 | Nitro group enhances reactivity |
| 2-Fluoro-N-(2,4,5-Trichlorophenyl)Acetamide | C₈H₅Cl₃FNO | 384.1 | Fluorine increases thermal stability |
The fluorinated derivative exhibits a 56.6°C higher boiling point than its non-fluorinated counterpart, underscoring fluorine’s impact on intermolecular forces .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume